molecular formula C10H9N3 B1602943 1-Ethyl-1,3-benzodiazole-5-carbonitrile CAS No. 1120244-47-4

1-Ethyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1602943
M. Wt: 171.2 g/mol
InChI Key: UHXUPSPGFPYATJ-UHFFFAOYSA-N
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Description

1-Ethyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C10H9N3 . It has a molecular weight of 171.2 g/mol.


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1,3-benzodiazole-5-carbonitrile consists of a benzodiazole ring attached to an ethyl group and a carbonitrile group . The InChI code for this compound is 1S/C10H9N3/c1-2-13-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3H2,1-2H3 .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Pyridines, Oxazines, and Thiazoles : Compounds derived from 1-Ethyl-1,3-benzodiazole-5-carbonitrile have been used in the synthesis of pyridines, oxazines, and thiazoles, showcasing their utility in creating a diverse array of organic molecules. These compounds have shown antimicrobial activities, highlighting their potential in medical and pharmaceutical applications (Mohamed, Youssef, Amr, & Kotb, 2008).

Antimicrobial Activities

  • Antimicrobial and Antifungal Activities : Novel derivatives have been synthesized, characterized, and tested for their antimicrobial and antifungal activities. Such compounds have shown activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Material Science Applications

  • Electrochemical Applications : Some derivatives have been explored for their electrochemical applications, such as in the synthesis of electrochemically active molecules, which could have implications for material science and energy storage solutions (Upadhyay, Sharma, Singh, Dubey, Kumar, & Singh, 2017).

Environmental and Catalytic Studies

  • CO₂ Reduction : The use of related ionic liquids in the electrochemical reduction of carbon dioxide has been studied, showing that these compounds can modulate the reduction process and product distribution, suggesting applications in environmental chemistry and catalysis (Sun, Ramesha, Kamat, & Brennecke, 2014).

Anticancer and Biological Activity Studies

  • Cancer Cell Proliferation : Research on certain derivatives has explored their effects on human prostate cancer cell proliferation, providing insights into their potential use in cancer treatment (Parihar, Coghlan, Gopalakrishnan, & Shieh, 2003).

Photovoltaic and Energy-Related Applications

  • Organic Photovoltaic Devices : The integration of modified graphene oxide derivatives into bulk heterojunction photovoltaic devices has been shown to significantly improve performance, indicating potential applications in solar energy conversion (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).

Safety And Hazards

The safety and hazards associated with 1-Ethyl-1,3-benzodiazole-5-carbonitrile are not well-documented. It’s always recommended to handle chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

1-ethylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUPSPGFPYATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626290
Record name 1-Ethyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,3-benzodiazole-5-carbonitrile

CAS RN

1120244-47-4
Record name 1-Ethyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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